molecular formula C16H11N3O2 B2827663 Sclerotigenin

Sclerotigenin

Cat. No.: B2827663
M. Wt: 277.28 g/mol
InChI Key: NGYKOTTXJAPLPC-UHFFFAOYSA-N
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Description

Sclerotigenin is a natural diazepine compound originally isolated from the sclerotia of the fungus Penicillium sclerotigenum.

Scientific Research Applications

Mechanism of Action

Target of Action

Sclerotigenin is a natural diazepine

Mode of Action

It is known that this compound acts as an insect growth regulator , but the exact interactions with its targets and the resulting changes are yet to be elucidated.

Biochemical Pathways

The compound is synthesized via direct double cyclizations of bis (anthranilate)-containing tripeptide precursors . .

Result of Action

This compound has been found to reduce the growth rate of first instar H. zea larvae by 42% relative to controls when administered in the standard test diet . This suggests that this compound has significant

Biochemical Analysis

Cellular Effects

It is known to have anti-insectan properties, suggesting it may influence cell function in insects

Molecular Mechanism

It is known to form a 7-membered diazepine by coupling two anthranilic acid moieties with glycine , but how this structure exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, is not clear.

Preparation Methods

Synthetic Routes and Reaction Conditions

Sclerotigenin can be synthesized using various methods. One notable method involves the use of scandium triflate and microwaves to achieve direct double dehydrocyclization of anthranilate-containing tripeptides. This method has been shown to produce quinazolino[3,2-a]benzodiazepinediones, including this compound, with good overall isolated yields . Another method employs tin triflate as an effective Lewis acid, combined with microwaves, to facilitate direct double cyclizations of bis(anthranilate)-containing tripeptide precursors .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production by optimizing reaction conditions and using industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

Sclerotigenin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically facilitated by common reagents and conditions used in organic synthesis.

Common Reagents and Conditions

    Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield quinazolinone derivatives, while reduction can produce reduced diazepine compounds.

Comparison with Similar Compounds

Sclerotigenin is part of a family of quinazolino[3,2-a]benzodiazepinediones, which includes compounds such as circumdatin F, benzomalvin A, and asperlicin C . Compared to these similar compounds, this compound is unique in its specific antiinsectan activity and its structural features, which contribute to its distinct biological properties.

List of Similar Compounds

  • Circumdatin F
  • Benzomalvin A
  • Asperlicin C

Properties

IUPAC Name

6,7-dihydroquinazolino[3,2-a][1,4]benzodiazepine-5,13-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O2/c20-15-11-6-2-4-8-13(11)19-14(9-17-15)18-12-7-3-1-5-10(12)16(19)21/h1-8H,9H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGYKOTTXJAPLPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

14.7 g (0.05 mol) of 2-bromomethyl-3-(2-methoxycarbonylphenyl)-4H-quinazolin-4-one and 25 ml of liquid ammonia in 100 ml of ethylene glycol monomethyl ether are heated to 100° C. for 5 hours in an autoclave. After cooling the mixture, the colourless crystals are filtered off and washed several times with methanol. 6.1 g (44% theory) of 6,7-dihydro-5H,13H-quinazolino[3,2-a][1,4]benzodiazepine-5,13-dione are obtained.
Name
2-bromomethyl-3-(2-methoxycarbonylphenyl)-4H-quinazolin-4-one
Quantity
14.7 g
Type
reactant
Reaction Step One
[Compound]
Name
liquid
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Customer
Q & A

Q1: What is Sclerotigenin and where is it found?

A1: this compound is a benzodiazepine alkaloid primarily isolated from the sclerotia of the fungus Penicillium sclerotigenum []. It has also been found in other fungal species like Penicillium nordicum [] and Penicillium raistrickii [].

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C18H13N3O2, and its molecular weight is 303.31 g/mol [, ].

Q3: How is the structure of this compound elucidated?

A3: The structure of this compound has been determined primarily through spectroscopic analyses, including 1H NMR, 13C NMR, HMQC, and HMBC data [].

Q4: Are there any synthetic routes available for this compound?

A4: Yes, several total synthesis methods for this compound have been developed. These include:

  • A fluorous linker-assisted synthetic protocol generating a library of this compound-type benzodiazepine-quinazolinone analogues [].
  • Direct double dehydrocyclization of anthranilate-containing tripeptides using scandium triflate and microwaves [].
  • Tin triflate-mediated double cyclization of bis(anthranilate)-containing tripeptides under microwave irradiation [].
  • One-pot total synthesis via microwave-assisted domino reactions from commercially available starting materials [].
  • Synthesis using the 2-nitrobenzyl group for the protection of a diketopiperazine amide [].
  • Hexamethyldisilazane-iodine induced intramolecular dehydrative cyclization of diamides [].

Q5: What is the biological activity of this compound?

A5: this compound exhibits anti-insectan activity. It was identified as the major component responsible for the anti-insectan activity of P. sclerotigenum sclerotia extracts against the crop pest Helicoverpa zea (corn earworm) [].

Q6: Has this compound shown activity against human diseases?

A6: While this compound itself has not been extensively studied for human therapeutic applications, a related compound, Raistrickindole A, isolated alongside this compound from Penicillium raistrickii IMB17-034, showed inhibitory activities against the hepatitis C virus [].

Q7: Are there any analytical methods available for the detection and quantification of this compound?

A9: While specific analytical methods for this compound are not extensively detailed in the provided literature, common techniques like high-pressure liquid chromatography coupled with diode array detection or mass spectrometry (HPLC-DAD or HPLC-MS) are likely applicable for its detection and quantification [].

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